molecular formula C6H6N4 B8759109 2-(5-Aminopyrazin-2-YL)acetonitrile

2-(5-Aminopyrazin-2-YL)acetonitrile

Cat. No.: B8759109
M. Wt: 134.14 g/mol
InChI Key: PYJSFZXSSTXBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Aminopyrazin-2-YL)acetonitrile is a heterocyclic compound featuring a pyrazine core substituted with an amino group at the 5-position and an acetonitrile moiety at the 2-position. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at opposite positions, imparts distinct electronic properties, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

2-(5-aminopyrazin-2-yl)acetonitrile

InChI

InChI=1S/C6H6N4/c7-2-1-5-3-10-6(8)4-9-5/h3-4H,1H2,(H2,8,10)

InChI Key

PYJSFZXSSTXBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Pyridine vs. Pyrazine Core

  • 2-(5-Aminopyridin-2-yl)acetonitrile (CAS 883993-15-5): Replaces the pyrazine ring with a pyridine ring (one nitrogen atom). This reduces aromatic nitrogen content, lowering electron-deficient character and altering HOMO-LUMO distributions. Pyridine-based analogs may exhibit weaker hydrogen-bonding capacity compared to pyrazine derivatives .
  • 2-(3-Aminopyridin-2-yl)acetonitrile (CAS 105166-53-8): A positional isomer with the amino group at the 3-position on the pyridine ring.

Steric and Functional Modifications

  • 2-(5-Aminopyridin-2-yl)-2-methylpropanenitrile: Incorporates a branched methyl group on the acetonitrile chain, introducing steric hindrance. This modification could reduce reaction rates in sterically sensitive processes (e.g., enzyme inhibition) compared to the unbranched parent compound .
  • 2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile: Features a pyrazole core with cyclopropyl and thiophene substituents.

Electronic and Reactivity Profiles

Density Functional Theory (DFT) studies on methyl 2-(4-methyl-2H-chromen-7-yloxy)acetate derivatives () reveal that non-planar molecular geometries and localized HOMO-LUMO orbitals on heterocyclic cores dictate reactivity. For 2-(5-Aminopyrazin-2-YL)acetonitrile:

  • The pyrazine ring’s dual nitrogen atoms create a larger electron-deficient region compared to pyridine analogs, increasing susceptibility to nucleophilic attacks.
  • The amino group donates electron density to the ring, partially offsetting the electron-withdrawing nitrile group. This balance may enhance stability in acidic conditions relative to methoxy-substituted analogs (e.g., 2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile) .

Physicochemical and Regulatory Properties

  • Solubility: Pyrazine derivatives generally exhibit lower aqueous solubility than pyridine analogs due to reduced polarity, but the amino group may improve solubility via hydrogen bonding.

Table 1: Comparative Overview of Structural Analogs

Compound Name Core Structure Key Substituents Similarity Score* Notable Properties
2-(5-Aminopyrazin-2-YL)acetonitrile Pyrazine 5-NH₂, 2-CN Reference High electron deficiency
2-(5-Aminopyridin-2-yl)acetonitrile Pyridine 5-NH₂, 2-CN 0.84 Moderate polarity, GHS-unclassified
2-(3-Aminopyridin-2-yl)acetonitrile Pyridine 3-NH₂, 2-CN 0.84 Altered electron density
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile Triazole 5-OCH₃, 3-S-CN N/A Enhanced acidity, two-stage synthesis
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrile Pyrazole Cyclopropyl, thiophene, CN N/A High π-π stacking potential

*Similarity scores derived from structural alignment algorithms ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.